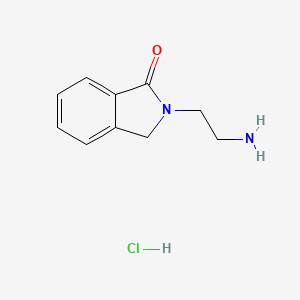

2-(2-氨基乙基)异吲哚啉-1-酮盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“2-(2-Aminoethyl)isoindolin-1-one hydrochloride” is a chemical compound used in scientific research. It belongs to the class of isoindolinone derivatives and has been studied extensively for its potential applications in various fields, including medicinal chemistry, neuroscience, and materials science .

Synthesis Analysis

The synthesis of isoindolin-1-one derivatives involves the reaction of isoindolin-1-one with 2-aminoethanol in the presence of a suitable catalyst . A practical synthesis method has been developed using ultrasonic-assisted-synthesis from 3-alkylidenephtalides . This method is characterized by group tolerance, high efficiency, and yields .

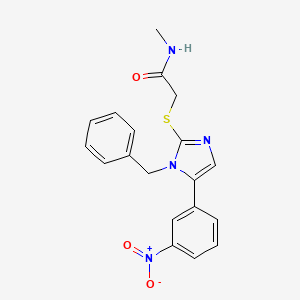

Molecular Structure Analysis

The molecular structure of “2-(2-Aminoethyl)isoindolin-1-one hydrochloride” is complex and potentially biologically active . Molecular modeling studies have been conducted with a series of isoindolin-1-one derivatives as potent PI3Kγ inhibitors . The isoindolin-1-one substructure is fundamental for anti-TMV activity .

Chemical Reactions Analysis

A variety of 3-hydroxyisoindolin-1-ones were synthesized through selective addition of organometallic reagents (for example RMgX, RLi or R2Zn) as well as reduction of phthalimides . The secondary benzamides and aldehydes have been exploited as the starting materials to generate the hydroxyisoindolin-1-ones through tandem oxidative C–H activation and annulation reactions in the presence of palladium or rhodium catalysts .

科学研究应用

1. 癌细胞系抑制

使用催化剂合成的 2-取代-3-(2-氧代烷基)异吲哚啉-1-酮衍生物已证明对各种癌细胞系具有抑制活性,包括 HeLa、A549 和 Hep2。其中一些衍生物在 µg/mL 浓度下表现出细胞毒性活性 (范康、李红虎、马磊,2020)。

2. 生物活性和治疗潜力

1-异吲哚啉酮骨架(异吲哚啉-1-酮的变体)存在于许多具有多种生物活性的天然化合物中。它对各种慢性疾病具有治疗潜力,合成方法的最新发展刺激了该领域的新的探索 (S. Upadhyay、Pritam Thapa、Ramratan Sharma 和 Mukut Sharma,2020)。

3. 抗菌和抗寄生虫活性

通过“一锅”反应合成的异吲哚啉-1-酮-3-膦酸酯已显示出对细菌和真菌的抗菌活性,以及在体外对利什曼原虫和弓形虫的抗寄生虫活性。它们还在人类癌细胞系中表现出细胞毒性 (H. Jelali、I. Nasr、W. Koko、T. Khan、E. Deniau、M. Sauthier 和 N. Hamdi,2021)。

4. 脲酶抑制

一系列 2,3-二取代异吲哚啉-1-酮显示出显着的脲酶抑制活性。发现其中一种衍生物比硫脲和羟基脲等标准抑制剂更有效。分子对接研究证实了这些体外结果 (Fariba Peytam、M. Adib、Shabnam Mahernia、Mahmoud Rahmanian-Jazi、M. Jahani、Behrad Masoudi、M. Mahdavi 和 M. Amanlou,2019)。

作用机制

Target of Action

The primary target of 2-(2-Aminoethyl)isoindolin-1-one hydrochloride is Cyclin-dependent kinase 7 (CDK7) . CDK7 is a protein kinase that plays a crucial role in cell cycle regulation and transcription. It is involved in the control of cell division and proliferation, making it a promising target for anti-cancer drugs .

Mode of Action

2-(2-Aminoethyl)isoindolin-1-one hydrochloride interacts with CDK7 through conventional hydrogen bonding interactions with active amino acid residues of CDK7 . This interaction inhibits the kinase activity of CDK7, thereby disrupting the cell cycle and potentially leading to cell death .

Biochemical Pathways

The inhibition of CDK7 affects the cell cycle, specifically the transition from the G1 phase to the S phase. This disruption can lead to cell cycle arrest and apoptosis, particularly in cancer cells that rely on rapid cell division for growth .

Result of Action

The molecular and cellular effects of 2-(2-Aminoethyl)isoindolin-1-one hydrochloride’s action include the inhibition of CDK7, disruption of the cell cycle, and potential induction of apoptosis . These effects could lead to the reduction of tumor growth in cancers that are dependent on CDK7 for proliferation .

安全和危害

The safety data sheet for “2-(2-Aminoethyl)isoindolin-1-one hydrochloride” indicates that it is classified as a hazard under GHS07. The hazard statements include H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

属性

IUPAC Name |

2-(2-aminoethyl)-3H-isoindol-1-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O.ClH/c11-5-6-12-7-8-3-1-2-4-9(8)10(12)13;/h1-4H,5-7,11H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKOZVWFVMYKTEK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C(=O)N1CCN.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

amine dihydrochloride](/img/structure/B2533277.png)

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2533278.png)

![2-O-Tert-butyl 5-O-ethyl 5-fluoro-2,7-diazaspiro[3.4]octane-2,5-dicarboxylate;hydrochloride](/img/structure/B2533284.png)

![N-(2-methoxy-5-methylphenyl)-2-((6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2533290.png)